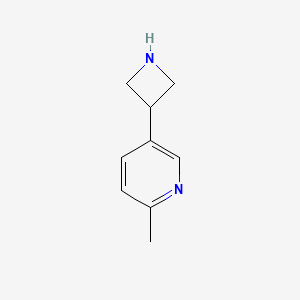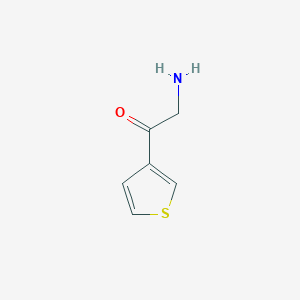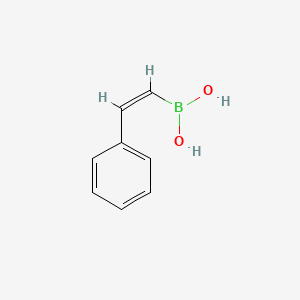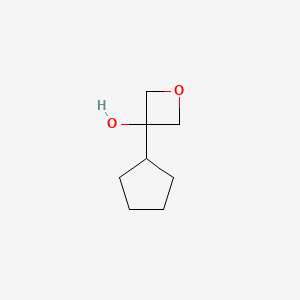![molecular formula C8H9N3 B11923885 Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
Imidazo[1,2-A]pyridin-5-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-A]pyridin-5-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-5-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-A]pyridine core . Another approach involves the use of molecular iodine as a catalyst in the presence of sodium acetate to achieve oxidative annulation .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridin-5-ylmethanol, while substitution reactions can introduce various functional groups at the methanamine position .
Scientific Research Applications
Imidazo[1,2-A]pyridin-5-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby affecting neurotransmission . The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the methanamine group.
Imidazo[1,5-A]pyridine: Another fused bicyclic compound with different ring fusion positions.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness: Imidazo[1,2-A]pyridin-5-ylmethanamine is unique due to the presence of the methanamine group, which allows for further functionalization and derivatization. This makes it a valuable scaffold for the development of new bioactive molecules and materials with specific properties .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6,9H2 |
InChI Key |
UZQKOHKNWONJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)






![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

